

2-Amino-5-bromo-4-methylthiazole hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylthiazole hydrochloride

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An In-depth Technical Guide to 2-Amino-5-bromo-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-5-bromo-4-methylthiazole hydrochloride**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible synthetic route, and its potential applications, with a focus on its role as a versatile building block for novel therapeutic agents.

Physicochemical Properties

2-Amino-5-bromo-4-methylthiazole hydrochloride is a salt of the brominated 2-aminothiazole core. The quantitative properties of both the hydrochloride salt and its corresponding free base are summarized below for easy reference and comparison.

Property	2-Amino-5-bromo-4-methylthiazole Hydrochloride	2-Amino-5-bromo-4-methylthiazole (Free Base)
Molecular Weight	229.53 g/mol [1][2]	193.06 g/mol [3][4]
Molecular Formula	C ₄ H ₅ BrN ₂ S · HCl[1][2]	C ₄ H ₅ BrN ₂ S[3][4]
CAS Number	133692-16-7[1]	3034-57-9[3][4]
Appearance	Solid	Crystalline solid
Melting Point	Not specified	105-108.5 °C (with decomposition)[4]
Boiling Point	Not specified	298.3 ± 20.0 °C (Predicted)[4]
IUPAC Name	5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride[1]	5-bromo-4-methyl-1,3-thiazol-2-amine

Synthetic Protocol

The synthesis of **2-Amino-5-bromo-4-methylthiazole hydrochloride** can be achieved through a two-step process involving the Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by electrophilic bromination at the 5-position. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

- Materials:
 - Chloroacetone
 - Thiourea
 - Ethanol

- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
 - To this solution, add chloroacetone (1 equivalent) dropwise at room temperature.
 - Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature, which should result in the precipitation of 2-amino-4-methylthiazole hydrochloride as a white solid.
 - Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials.
 - The crude product can be neutralized with a base, such as an aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate to yield the free base, 2-amino-4-methylthiazole, which can be used in the next step without further purification.

Step 2: Bromination of 2-Amino-4-methylthiazole

This step introduces a bromine atom at the electron-rich 5-position of the thiazole ring.

- Materials:
 - 2-Amino-4-methylthiazole (from Step 1)
 - N-Bromosuccinimide (NBS) or Bromine
 - Acetic acid or Dichloromethane
- Procedure:
 - Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

- Cool the solution in an ice bath to 0 °C.
- Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, or a solution of bromine (1.1 equivalents) in the same solvent dropwise, while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product, 2-Amino-5-bromo-4-methylthiazole, with an organic solvent such as ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

- Materials:
 - Purified 2-Amino-5-bromo-4-methylthiazole
 - Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
- Procedure:
 - Dissolve the purified 2-Amino-5-bromo-4-methylthiazole in a minimal amount of a suitable organic solvent.

- To this solution, add a solution of hydrochloric acid (1.1 equivalents) in diethyl ether or isopropanol dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield **2-Amino-5-bromo-4-methylthiazole hydrochloride**.

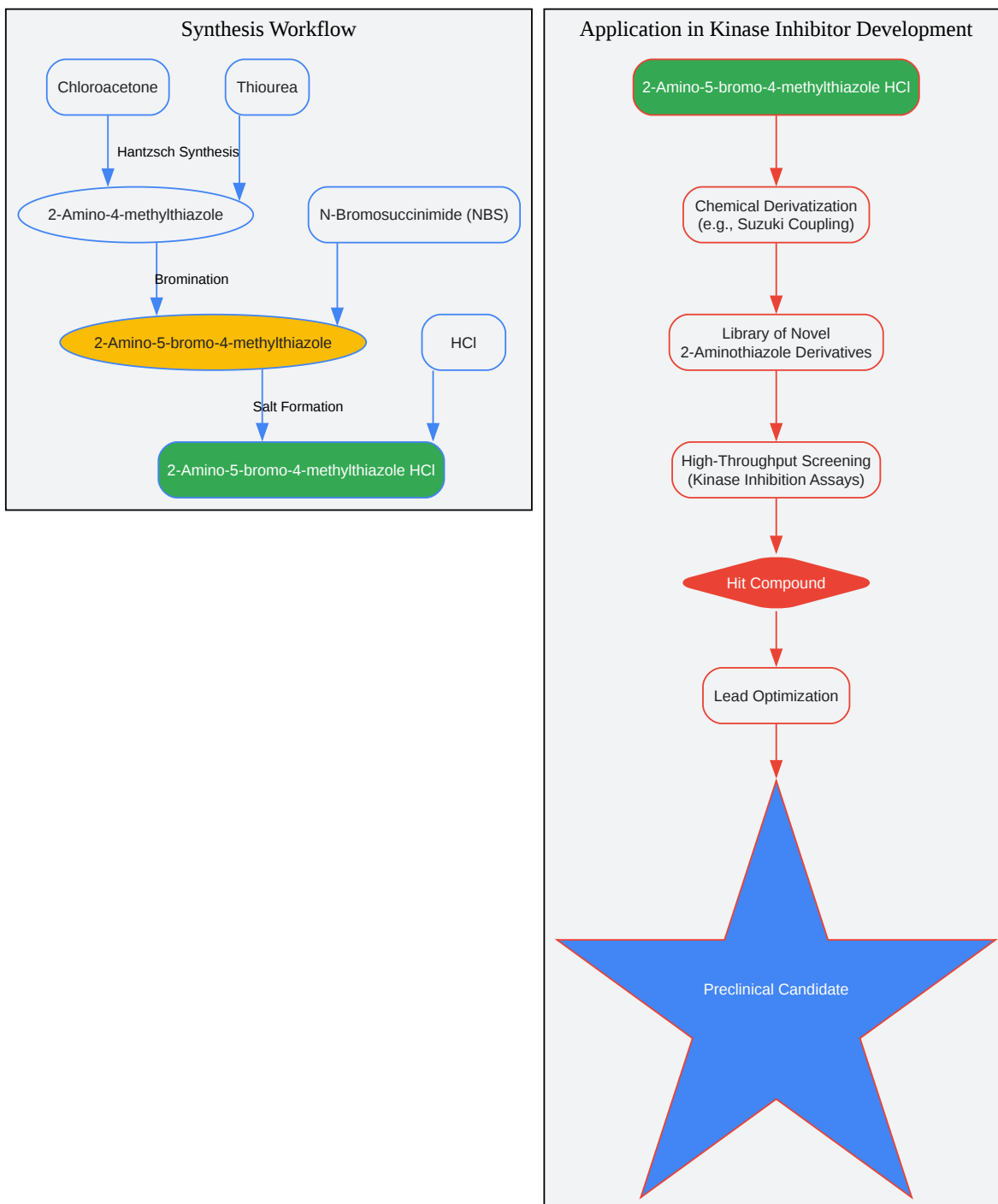
Applications in Research and Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This makes **2-Amino-5-bromo-4-methylthiazole hydrochloride** a valuable starting material and building block for the synthesis of novel therapeutic agents.

- **Anticancer Activity:** Many 2-aminothiazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.^[5] For instance, the FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core.^[6] The bromine atom at the 5-position of 2-Amino-5-bromo-4-methylthiazole serves as a convenient chemical handle for further modifications, such as Suzuki or Stille coupling reactions, to generate diverse libraries of potential kinase inhibitors.^[5]
- **Antimicrobial and Antifungal Properties:** The 2-aminothiazole moiety is also present in various compounds exhibiting antibacterial and antifungal activities.^[7] 2-Amino-5-bromo-4-methylthiazole itself has been reported to possess antimicrobial and antifungal properties, making it a lead compound for the development of new anti-infective agents.^[7]
- **Anti-inflammatory and Other Activities:** The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, with derivatives showing anti-inflammatory, anti-HIV, and neuroprotective properties. The ability to functionalize the 5-position of 2-Amino-5-bromo-4-methylthiazole allows for the exploration of a broad chemical space to develop compounds with desired pharmacological profiles.

Synthetic and Application Workflow

The following diagram illustrates the logical workflow from the synthesis of 2-Amino-5-bromo-4-methylthiazole to its potential application in the development of kinase inhibitors for anticancer research.



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Caption: Synthetic workflow of 2-Amino-5-bromo-4-methylthiazole HCl and its application in drug discovery.

Conclusion

2-Amino-5-bromo-4-methylthiazole hydrochloride is a compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of the 2-aminothiazole core, combined with the strategic placement of a bromine atom, make it an attractive starting material for the generation of diverse chemical libraries. The well-documented biological activities of the 2-aminothiazole class of compounds, particularly as kinase inhibitors, underscore the importance of **2-Amino-5-bromo-4-methylthiazole hydrochloride** as a key building block for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and scientists working with this promising compound.

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- To cite this document: BenchChem. [2-Amino-5-bromo-4-methylthiazole hydrochloride molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

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